4-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Overview
Description
4-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[3,2-e]thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted 2-aminopyridine derivatives with thiosemicarbazide under acidic conditions. The resulting intermediate is then further functionalized to introduce the dichlorophenyl group at the 4-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the dichlorophenyl group makes it susceptible to electrophilic aromatic substitution reactions.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the thiazolo[3,2-a]pyrimidine core.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can be harnessed for various applications, including coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenol: : A simpler chlorinated phenol with similar reactivity.
Thiazolo[3,2-a]pyrimidines: : Other compounds within the same class, differing in their substituents and core structures.
Uniqueness
The uniqueness of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
10-(3,4-dichlorophenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-9-2-1-7(5-10(9)17)8-6-11(21)18-13-12(8)14(22)19-15-20(13)3-4-23-15/h1-5,8H,6H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTPIQMBBYOHIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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